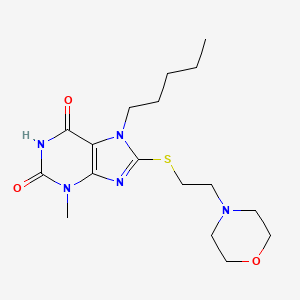
3-methyl-8-((2-morpholinoethyl)thio)-7-pentyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-methyl-8-((2-morpholinoethyl)thio)-7-pentyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H27N5O3S and its molecular weight is 381.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-Methyl-8-((2-morpholinoethyl)thio)-7-pentyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. Its unique structural features suggest significant potential for various biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a purine base with several substituents:
- Methyl group at position 3
- Morpholinoethyl thio group at position 8
- Pentyl group at position 7
The presence of these functional groups enhances its reactivity and interaction with biological targets.
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antiviral properties : The purine structure is known for its role in nucleic acid metabolism, which can inhibit viral replication.
- Anticancer effects : Preliminary studies suggest that this compound may inhibit specific enzymes or pathways essential for tumor growth.
Biological Activity Overview
The following table summarizes the biological activities associated with this compound:
| Activity | Description |
|---|---|
| Antiviral | Inhibits viral replication through interference with nucleic acid synthesis. |
| Anticancer | May inhibit pathways involved in cell proliferation and survival. |
| Enzyme Inhibition | Potential to inhibit specific enzymes critical for pathogen survival or tumor growth. |
Case Studies and Research Findings
- Antiviral Activity : A study demonstrated that similar purine derivatives exhibited significant antiviral effects against various viruses by inhibiting RNA polymerase activity. The morpholinoethyl thio group may enhance binding affinity to viral targets .
- Anticancer Research : In vitro studies showed that compounds with similar structures could induce apoptosis in cancer cells through the activation of caspases and inhibition of anti-apoptotic proteins . This suggests that this compound could have similar effects.
- Enzyme Interaction Studies : Molecular docking studies indicated that this compound could effectively bind to specific receptors involved in cellular signaling pathways. This provides insights into its potential as a therapeutic agent .
Comparative Analysis with Related Compounds
The following table compares this compound with related purine derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Methylxanthine | Methyl group at position 7 | Mild stimulant effects |
| 8-Aminoguanosine | Amino group at position 8 | Potential antiviral properties |
| 9-Methyladenine | Methyl group at position 9 | Anticancer activity |
| 3-Methyl-8-((2-morpholinoethyl)thio) | Methyl at position 3; morpholinoethyl thio at 8 | Antiviral and anticancer potential |
Properties
IUPAC Name |
3-methyl-8-(2-morpholin-4-ylethylsulfanyl)-7-pentylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O3S/c1-3-4-5-6-22-13-14(20(2)16(24)19-15(13)23)18-17(22)26-12-9-21-7-10-25-11-8-21/h3-12H2,1-2H3,(H,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSODOFYSNVIGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1SCCN3CCOCC3)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














